molecular formula C16H21N5O B2555266 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034383-79-2

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No. B2555266
CAS RN: 2034383-79-2
M. Wt: 299.378
InChI Key: HZVQWPJYWCEYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Cytosine Complexation

Research on pyridyl ureas, including compounds structurally related to 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, has explored their conformational dynamics and interaction with biological molecules. Studies have shown that substituent effects on pyrid-2-yl ureas can significantly influence their intramolecular hydrogen bonding capabilities and their ability to complex with cytosine, a fundamental component of DNA and RNA. This property could be useful in the design of biomolecular recognition and binding agents (Chia-Hui Chien et al., 2004).

Formation of Oligomeric and Macrocyclic Ureas

The synthesis of oligomeric and macrocyclic ureas based on diamino pyridine derivatives demonstrates the potential of urea-based compounds for creating complex molecular architectures. These compounds exhibit a pronounced tendency for cyclization, attributed to preferred folded conformations. This research has implications for the development of new materials and catalysts with unique properties (A. Gube et al., 2012).

Multicomponent Synthesis of Heterocycles

The utility of urea as an organo-catalyst in the multicomponent synthesis of heterocycles, such as functionalized pyrans, highlights its role in facilitating eco-friendly chemical reactions. Such research underlines the potential of urea derivatives in sustainable chemistry and the synthesis of pharmacologically interesting compounds (G. Brahmachari & B. Banerjee, 2014).

Antibacterial Applications

Studies on novel heterocyclic compounds containing a urea moiety, such as sulfonamido-based derivatives, have demonstrated significant antibacterial activities. This research suggests the potential use of urea derivatives in developing new antibacterial agents, offering a promising avenue for combating antibiotic-resistant bacteria (M. E. Azab et al., 2013).

Tuning Rheology and Morphology of Hydrogels

Research into urea-based hydrogelators, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, has revealed the ability to tune the physical properties of hydrogels through anion variation. This capability is significant for designing hydrogels with specific mechanical properties and morphologies for applications in drug delivery systems and tissue engineering (G. Lloyd & J. Steed, 2011).

properties

IUPAC Name

1-cyclopentyl-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-21-11-14(10-19-21)13-6-12(7-17-9-13)8-18-16(22)20-15-4-2-3-5-15/h6-7,9-11,15H,2-5,8H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQWPJYWCEYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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